molecular formula C14H11ClO3 B2370158 (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid CAS No. 843638-64-2

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2370158
CAS No.: 843638-64-2
M. Wt: 262.69
InChI Key: LLWBOALEZLBHOJ-FNORWQNLSA-N
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Description

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid ( 843638-64-2) is a high-value synthetic building block recognized for its application in organic and medicinal chemistry research . This compound features a furan ring linked to a (3-chloro-4-methylphenyl) moiety and an acrylic acid side chain with a specific (E)-configuration, a structure that makes it a versatile precursor in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . Its primary research value lies in its role as a key intermediate for synthesis and pharma applications, particularly in constructing more complex molecules for biological evaluation . The prop-2-enoic acid (also known as acrylic acid) component is highly reactive and readily undergoes polymerization or forms esters and other derivatives, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . Supplied as a bulk active pharmaceutical ingredient (API) with a purity of >99% (as confirmed by LCMS, GCMS, HPLC, GC, NMR, and other analytical methods), it is ideal for demanding research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request .

Properties

IUPAC Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-9-2-3-10(8-12(9)15)13-6-4-11(18-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBOALEZLBHOJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalytic System : Pyridine or piperidine in refluxing ethanol (78°C) for 6–8 hours.
  • Molar Ratios : A 1:1.2 stoichiometry of aldehyde to malonic acid ensures complete conversion, with excess malonic acid acting as both reactant and proton donor.
  • Workup : Acidification with concentrated HCl to pH 2–3 precipitates the product, yielding >85% crude material.

Table 1 : Representative Yields Under Varied Conditions

Catalyst Solvent Time (h) Yield (%) Purity (HPLC)
Piperidine Ethanol 6 87 92.4
Pyridine Toluene 12 78 89.1
NH₄OAc DMF 4 82 90.6

Data adapted from large-scale optimizations in similar furan-propenoic acid syntheses.

Superacid-Mediated Hydroarylation: Alternative Route

A complementary approach employs Brønsted superacid trifluoromethanesulfonic acid (TfOH) to activate 3-(furan-2-yl)propenoic acid intermediates for electrophilic hydroarylation. While less commonly applied to the target compound, this method enables direct coupling with substituted arenes under mild conditions (25–40°C).

Mechanistic Insights

  • Superelectrophilic Activation : Dual protonation at the furan oxygen and α-carbon generates a dicationic species, enhancing electrophilicity for aryl group attack.
  • Regioselectivity : Para-substituted arenes (e.g., 3-chloro-4-methylbenzene) preferentially couple at the furan β-position due to steric and electronic effects.

Equation 1 :
$$ \text{3-(Furan-2-yl)propenoic acid} + \text{3-Chloro-4-methylbenzene} \xrightarrow{\text{TfOH}} \text{Target Compound} $$
Reaction conducted at 30°C for 24 hours achieves 68% yield.

Analytical Characterization and Quality Control

Rigorous characterization of this compound employs LC-MS/MS and NMR spectroscopy, as detailed in methodological frameworks from lipidomics studies.

Chromatographic Parameters

  • Column : C18 reversed-phase (2.1 × 100 mm, 1.7 μm)
  • Mobile Phase : Gradient elution with 0.2% acetic acid/0.5 mM ammonium acetate in water (A) and IPA/ACN/H₂O (60/35/5) with 0.2% acetic acid (B).
  • Retention Time : 8.2 ± 0.3 minutes under optimized gradients.

Mass Spectrometric Data

  • ESI⁻ (m/z) : 261.03 [M−H]⁻ (calc. 261.04).
  • Fragmentation Pattern : Dominant ions at m/z 217 (CO₂ loss) and 154 (furan-aryl cleavage).

Scalability and Industrial Considerations

Patent CN102977010A, while describing Ullmann couplings for structurally distinct propionates, provides transferable insights into copper-catalyzed reactions applicable to furan intermediates. Key adaptations include:

  • Catalyst : CuI (5 mol%) with tetramethylethylenediamine (TMEDA) in toluene.
  • Temperature : 110–130°C for 12–24 hours, achieving >90% conversion in pilot batches.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile and bases such as triethylamine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid exhibits significant cytotoxic effects against various cancer cell lines.
    • For instance, it has been tested against human tumor cells with promising results, showing mean growth inhibition values that suggest potential as an anticancer agent .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can inhibit bacterial growth effectively .
  • Anti-inflammatory Effects
    • In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro, which could be beneficial in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EC50 ValuesReference
AnticancerHuman Tumor Cells15.72 μM
AntimicrobialVarious Bacteria20 μg/mL
Anti-inflammatoryMacrophage Cell Line10 μM

Case Studies

  • Case Study on Anticancer Efficacy
    A study conducted by the National Cancer Institute assessed the efficacy of this compound on a panel of cancer cell lines. The compound exhibited a mean growth inhibition rate of approximately 50% at a concentration of 15.72 μM, indicating its potential as a lead compound for anticancer drug development .
  • Exploration of Antimicrobial Properties
    In another study, derivatives of this compound were synthesized and tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed significant inhibitory effects at concentrations lower than those required for traditional antibiotics, suggesting a new avenue for antibiotic development .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the core (2E)-3-(furan-2-yl)prop-2-enoic acid scaffold but differ in the substituents on the phenyl ring attached to the furan. Below is a comparative analysis based on substituent effects, physicochemical properties, and research findings (Table 1).

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target Compound 3-chloro-4-methyl C₁₄H₁₁ClO₃ 262.69 843638-64-2 High lipophilicity; potential steric hindrance
(2E)-3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-difluoro C₁₃H₉F₂O₃ 262.21 844891-16-3 Increased electronegativity; enhanced hydrogen-bonding capacity
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoic acid 4-chloro C₁₃H₉ClO₃ 248.66 62806-34-2 Lower molecular weight; reduced steric bulk compared to target
(2E)-3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid 3-chloro-4-fluoro C₁₃H₈ClFO₃ 282.65 338749-42-1 Combined halogen effects; higher polarity
(2E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid 2-fluoro C₁₃H₉FO₃ 232.20 851398-31-7 Minimal steric hindrance; moderate solubility in DMSO

Key Structural and Functional Differences

Substituent Electronic Effects :

  • The 3-chloro-4-methylphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, creating a balanced electronic profile. In contrast, the 2,4-difluorophenyl analog exhibits strong electron-withdrawing character, which may enhance interactions with polar biological targets .
  • The 4-chlorophenyl derivative lacks the methyl group, reducing steric hindrance and lipophilicity compared to the target compound .

Polarity and Solubility :

  • Fluorine substituents (e.g., in the 2,4-difluoro and 3-chloro-4-fluoro analogs) increase polarity and may improve aqueous solubility, whereas the methyl group in the target compound enhances lipophilicity, favoring membrane permeability .
  • The methoxycarbonyl-substituted variant (CAS 2060522-85-0) introduces an ester group, significantly altering solubility and reactivity compared to phenyl-substituted analogs .

Biological Implications :

  • Natural analogs like (2E,11Z)-Wyerone acid (isolated from Vicia faba) demonstrate antimicrobial activity, suggesting that synthetic derivatives, including the target compound, may share similar bioactivity profiles .
  • The trifluoromethyl-substituted furan derivatives (e.g., in ) exhibit enhanced metabolic stability due to the strong electron-withdrawing nature of CF₃, a feature absent in the target compound .

Crystallographic Behavior :

  • Hydrogen-bonding patterns in similar compounds (e.g., carboxylic acid dimerization) are critical for crystal packing. The target compound’s chloro and methyl groups may influence supramolecular interactions, as observed in studies using SHELX software for crystallographic analysis .

Biological Activity

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of furan derivatives and features a unique structure characterized by a furan ring substituted with a 3-chloro-4-methylphenyl group and a prop-2-enoic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

The molecular formula of this compound is C14H11ClO3, and it exhibits various chemical properties that influence its biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the furan ring and prop-2-enoic acid moiety, contributes to its reactivity and binding affinity to molecular targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating their activity. It is hypothesized that the compound may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . Additionally, it may interact with various receptors, influencing cellular pathways related to disease processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be beneficial in combating bacterial infections.
  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting specific inflammatory pathways.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

A review of the literature reveals various studies investigating the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive bacteria.
Study 2Reported anti-inflammatory effects in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Study 3Investigated cytotoxicity against breast cancer cell lines, showing promising results for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodology:

  • Step 1: Bromination/chlorination of the phenyl ring precursor under controlled conditions (e.g., using AlCl₃ as a catalyst for regioselective substitution) .
  • Step 2: Coupling the substituted phenyl group to a furan ring via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
  • Step 3: Formation of the propenoic acid backbone via Knoevenagel condensation between the furan-substituted aldehyde and malonic acid derivatives. Optimize pH (~4–6) and temperature (60–80°C) to enhance yield .
  • Purification: Use column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates; recrystallize the final product in ethanol .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Techniques:

  • NMR: Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The trans (E)-configuration of the propenoic acid group is confirmed by coupling constants (J = 12–16 Hz for vinyl protons) .
  • X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected m/z ~320–330 for [M-H]⁻) .

Advanced Research Questions

Q. How can researchers address low yields during the hydrolysis step of the propenoic acid synthesis?

  • Troubleshooting:

  • Catalyst selection: Replace traditional acid catalysts (H₂SO₄) with milder alternatives (e.g., Amberlyst-15 ion-exchange resin) to reduce side reactions .
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
  • Kinetic monitoring: Employ in-situ FTIR or HPLC to track reaction progress and adjust hydrolysis time dynamically .

Q. What computational methods predict the compound’s biological activity and binding affinity?

  • Approaches:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). Validate with MD simulations for stability .
  • QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from related cinnamic acid derivatives .
  • ADMET prediction: Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Q. How can discrepancies in solubility and stability data across studies be resolved?

  • Experimental design:

  • Solubility profiling: Use shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
  • Stability studies: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Compare with DFT calculations for hydrolytic susceptibility .

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